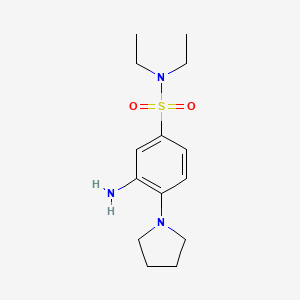

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)12-7-8-14(13(15)11-12)16-9-5-6-10-16/h7-8,11H,3-6,9-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQFAHSSGXNUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonamide with diethylamine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with hydrazine in ethanol at reflux yields the corresponding hydrazide derivative (8 ), which serves as a precursor for heterocyclic synthesis .

-

Substitution of the pyrrolidine moiety can occur using primary amines under Hünig’s base catalysis in N-methylpyrrolidone (NMP) at 140°C, yielding analogs with modified substituents .

Cyclization Reactions

The hydrazide intermediate (8 ) participates in cyclization to form heterocyclic systems:

-

Thiadiazole formation : Treatment with thiosemicarbazide in concentrated HSO at 70°C yields 1,3,4-thiadiazole derivatives (10 ) .

-

Triazole synthesis : Heating with phenyl isocyanate in aqueous NaOH followed by acidification produces triazole derivatives (22 ) .

Schiff Base Formation

The primary amino group reacts with carbonyl compounds (e.g., benzaldehyde) to form Schiff bases. These reactions occur in ethanol under reflux:

| Carbonyl Compound | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | 85% | |

| Acetophenone | Acetophenone hydrazone | 78% |

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation:

-

Nitration : Reaction with HNO/HSO at 0°C introduces a nitro group at the para position to the amino group.

-

Sulfonation : HSO at 50°C adds a sulfonic acid group.

Alkylation and Acylation

The amino group is alkylated or acylated under mild conditions:

-

Alkylation : Treatment with ethyl bromide in DMF/KCO yields N-ethyl derivatives.

-

Acylation : Reaction with acetyl chloride in pyridine produces acetamide derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, DMF, KCO | N-Ethyl derivative | 82% | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 89% |

Coordination Chemistry

The sulfonamide and amino groups act as ligands for metal ions (e.g., Cu, Zn):

-

Forms stable complexes with CuSO in aqueous ethanol, confirmed by UV-Vis and conductivity measurements.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 350°C.

Scientific Research Applications

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide is a benzenesulfonamide derivative with diverse applications in chemistry, biology, medicine, and industry. Research suggests that it possesses antimicrobial, anticancer, and enzyme inhibitory properties.

Scientific Research Applications

Chemistry

this compound serves as a building block for synthesizing complex molecules. Its molecular formula is C10H15N3O2S, and it has a molecular weight of 241.31 g/mol.

Biology

This compound is investigated for its enzyme inhibitory properties, particularly against carbonic anhydrase IX (CA IX), which is overexpressed in certain cancers. Other compounds with a similar structure, 4-substituted diazobenzenesulfonamides, have cyclic amines and exhibit significantly higher binding affinity toward tested CAs than N-aryl-β-alanine derivatives .

Medicine

this compound is explored for its potential anticancer and antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly through its interaction with various biological targets.

Industry

This compound is utilized in developing new pharmaceuticals and agrochemicals.

Biological Activities

This compound belongs to the benzenesulfonamide class, known for significant biological activities. Compounds with similar structures exhibit various pharmacological effects, suggesting potential therapeutic applications.

Key Biological Activities

- Antimicrobial Activity Compounds in this class have demonstrated efficacy against a range of microbial pathogens, indicating that this compound may possess similar properties.

- Anticancer Properties This compound may inhibit the growth of cancer cells.

- Enzyme Inhibition The pyrrolidine ring enhances the molecule's ability to interact with biological targets due to its sp³ hybridization and stereochemistry, facilitating effective binding and inhibition of target enzymes. The sulfonamide group is crucial for the compound's biological activity, as it is known to participate in hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Chemical Reactions

3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

- Reduction: The sulfonamide group can be reduced to form corresponding amines using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

- Substitution: The aromatic ring can undergo electrophilic substitution reactions using electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the modulation of their activity . This interaction can result in the inhibition or activation of the target, depending on the nature of the compound and the target involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in the Benzenesulfonamide Core

Compound A : 3-Amino-N,N-diethyl-4-morpholin-4-yl-benzenesulfonamide (CAS 22745-68-2)

- Structural Difference : Replaces pyrrolidin-1-yl with a morpholin-4-yl group.

- Basicity: Morpholine (pKa ~7.4) is less basic than pyrrolidine (pKa ~11.3), altering protonation states under physiological conditions. Molecular Weight: 313.42 g/mol (vs. hypothetical ~299 g/mol for the pyrrolidine analog), marginally affecting pharmacokinetics.

Compound B : 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide

- Structural Difference: Substitutes the amino group with a nitro group and introduces a 2-oxo-pyrrolidinyl moiety.

- Reactivity: The 2-oxo group in pyrrolidine may participate in hydrogen bonding or metabolic oxidation. Molecular Formula: C₁₀H₁₁N₃O₅S (smaller but more oxygen-rich than the target compound).

Compound C : 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

- Structural Difference : Replaces pyrrolidin-1-yl with a 4,6-dimethylpyrimidin-2-yl group.

- Steric Effects: The dimethylpyrimidine group adds steric bulk, possibly reducing membrane permeability.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The target compound’s pyrrolidine substituent may confer moderate solubility due to its amine’s basicity, whereas morpholine analogs (Compound A) are more water-soluble . Nitro-substituted derivatives (Compound B) likely exhibit lower solubility due to increased hydrophobicity from the nitro group .

Melting Points

- While direct data for the target compound is unavailable, analogs like 3-Amino-4,4-dimethylpentanoic acid hydrate (mp 223–225°C) suggest that bulky substituents elevate melting points . Pyrrolidine’s flexibility might lower the target compound’s mp compared to rigid pyrimidine-containing analogs.

Biological Activity

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide (commonly referred to as DEPS) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23N3O2S

- Molecular Weight : 297.42 g/mol

- CAS Number : 327088-47-1

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of DEPS primarily stems from its ability to interact with specific enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : DEPS has been shown to inhibit carbonic anhydrases (CAs), which are enzymes that play a crucial role in various physiological processes, including acid-base balance and respiration. Studies indicate that DEPS exhibits higher binding affinity towards certain CA isoforms compared to other sulfonamide derivatives .

- Protein Interactions : The compound binds to specific protein targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. This property is particularly valuable in the context of drug design aimed at treating diseases linked to enzyme dysregulation.

Antitumor Activity

Research has explored the antitumor potential of DEPS and related compounds. For instance, a study synthesized various 4-substituted diazobenzenesulfonamides, including those with cyclic amines like pyrrolidine. While some exhibited antitumor activity against mouse lymphoid leukemia, DEPS itself did not show significant activity in this context .

Carbonic Anhydrase Inhibition

A notable aspect of DEPS is its role as an inhibitor of carbonic anhydrases. A comparative study indicated that 4-substituted diazobenzenesulfonamides demonstrated significantly higher binding affinity towards tested CAs than N-aryl-β-alanine derivatives. In particular, DEPS was highlighted for its effectiveness against CA I and CA XIII, with binding affinities measured in nanomolar ranges .

Case Studies and Research Findings

- Binding Affinity Studies :

-

Synthesis and Characterization :

- Various synthetic routes have been developed for producing DEPS, often involving the reaction of 3-amino-4-chlorobenzenesulfonamide with diethylamine and pyrrolidine under controlled conditions. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds.

- Comparative Analysis :

Data Table: Comparative Binding Affinities

| Compound | Binding Affinity (K_d) | Target Enzyme |

|---|---|---|

| This compound | 6 nM | Carbonic Anhydrase I |

| 4-(2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl)amino-benzenesulfonamide | 10 nM | Carbonic Anhydrase XIII |

| N-Aryl-β-alanine derivative | >100 nM | Various |

Q & A

Q. What are the common synthetic routes for 3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with sulfonylation of an aniline derivative. For example, a pyrrolidine-substituted benzenesulfonamide intermediate can be synthesized via nucleophilic substitution of a chlorosulfonyl precursor with pyrrolidine. Subsequent amination and alkylation steps introduce the diethylamino and amino groups. Key intermediates are characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS to verify purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray diffraction (XRD) : Resolves stereochemistry and confirms crystal packing, as demonstrated in co-crystallization studies of sulfonamide derivatives with benzoic acid .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., diethylamino groups at δ 1.1–1.3 ppm), while ¹³C NMR confirms carbon backbone integrity .

- FT-IR : Validates sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes (~1600 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Adjust pH to exploit the compound’s weakly basic pyrrolidine moiety (pKa ~8.5). Pre-formulation studies with dynamic light scattering (DLS) can assess colloidal stability .

Q. What stability considerations are critical for long-term storage?

Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV tracking. Avoid aqueous buffers with high chloride content to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like sulfonamide formation. ICReDD’s reaction path search integrates computational and experimental data to refine parameters (e.g., solvent, catalyst) iteratively, reducing trial-and-error . For example, solvent polarity screening via COSMO-RS simulations can enhance yield by 15–20% .

Q. How to resolve contradictions in structural data (e.g., NMR vs. XRD)?

Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. Use variable-temperature NMR to probe dynamic behavior. For ambiguous cases, 2D NOESY identifies spatial proximities, while synchrotron XRD resolves subtle packing effects, as shown in sulfonamide co-crystal studies .

Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

- Analog synthesis : Modify substituents (e.g., replace pyrrolidine with morpholine) and assess bioactivity.

- Molecular docking : Screen against targets like carbonic anhydrase IX using AutoDock Vina.

- SPR biosensing : Quantify binding kinetics (KD) for optimized derivatives. Evidence from related trifluoromethyl-benzamide analogs shows improved metabolic stability with lipophilic groups .

Q. How to design experiments for mechanistic studies of sulfonamide reactivity?

- Kinetic isotope effects (KIE) : Compare rates of ¹H vs. ²H-labeled compounds to identify rate-determining steps.

- Trapping intermediates : Use in situ FT-IR or LC-MS to detect transient species (e.g., sulfonyl chloride).

- Computational modeling : IRC (Intrinsic Reaction Coordinate) analysis maps reaction pathways .

Notes

- Advanced methodologies (e.g., ICReDD’s computational-experimental loop) are critical for efficient reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.